molecular formula C8H10ClFIN B2429008 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride CAS No. 2490404-57-2

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride

Cat. No.: B2429008
CAS No.: 2490404-57-2
M. Wt: 301.53
InChI Key: YATUWNXAYYNFDK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of both fluorine and iodine atoms on a phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of a phenyl ring followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and quality.

Chemical Reactions Analysis

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The presence of halogens on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.

Scientific Research Applications

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in signal transduction.

Comparison with Similar Compounds

1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)ethanamine: Lacks the iodine atom, which may result in different reactivity and biological activity.

    1-(2-Iodophenyl)ethanamine: Lacks the fluorine atom, which can also influence its chemical properties and interactions.

    1-(2-Chloro-6-iodophenyl)ethanamine: Substitutes chlorine for fluorine, potentially altering its reactivity and biological effects. The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoro-6-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FIN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATUWNXAYYNFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1I)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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